Product packaging for 4-(3-Furoyl)-2,3-dichlorophenol(Cat. No.:)

4-(3-Furoyl)-2,3-dichlorophenol

Cat. No.: B8312063
M. Wt: 257.07 g/mol
InChI Key: LTNNABYHQWLOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Furoyl)-2,3-dichlorophenol is a synthetic chemical compound designed for research and development purposes. It features a phenolic core substituted with two chlorine atoms and a 3-furoyl group. The presence of both dichlorophenyl and furoyl moieties suggests potential applications in various research areas. Similar dichlorophenol structures are frequently investigated as intermediates in organic synthesis and in the development of materials with specific properties . The 3-furoyl chloride subunit is a known building block in medicinal and agrochemical research, often utilized to create molecules with biological activity . Researchers may explore this compound as a precursor or model substrate in environmental studies, particularly in the development and testing of advanced oxidation processes for the degradation of persistent chlorinated organic pollutants . Its structural architecture also makes it a candidate for use in the synthesis of more complex heterocyclic systems, such as dihydrobenzofuran derivatives, which are of interest in pharmaceutical development . This product is intended for use by qualified laboratory personnel only. It is strictly for research purposes and is not classified as a drug, antibiotic, or medical device. It is not for human or veterinary diagnostic or therapeutic applications, nor for food, cosmetic, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6Cl2O3 B8312063 4-(3-Furoyl)-2,3-dichlorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6Cl2O3

Molecular Weight

257.07 g/mol

IUPAC Name

(2,3-dichloro-4-hydroxyphenyl)-(furan-3-yl)methanone

InChI

InChI=1S/C11H6Cl2O3/c12-9-7(1-2-8(14)10(9)13)11(15)6-3-4-16-5-6/h1-5,14H

InChI Key

LTNNABYHQWLOSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C2=COC=C2)Cl)Cl)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3 Furoyl 2,3 Dichlorophenol

Direct Synthetic Routes to 4-(3-Furoyl)-2,3-dichlorophenol

Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often by forming the central ketone linkage as the key transformation.

The most direct and widely employed method for synthesizing aryl ketones is the Friedel-Crafts acylation. byjus.comsigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid. sigmaaldrich.comwikipedia.org

In the context of this compound, the synthesis would involve the reaction of 2,3-dichlorophenol (B42519) with 3-furoyl chloride. A strong Lewis acid, typically aluminum trichloride (B1173362) (AlCl₃), is used as the catalyst to activate the acyl chloride. byjus.commasterorganicchemistry.com The reaction proceeds by substituting a hydrogen atom on the 2,3-dichlorophenol ring with the 3-furoyl group. The hydroxyl group of the phenol (B47542) is a strong activating group and directs the incoming electrophile to the ortho and para positions. quora.combyjus.com Given that the two ortho positions (positions 4 and 6) relative to the hydroxyl group are available, the substitution occurs preferentially at the less sterically hindered 4-position, which is para to the hydroxyl group.

A similar synthesis has been reported for the analogous compound, 4-(3-furoyl)-2,3-dichloroanisole, where 2,3-dichloroanisole (B143163) is acylated with 3-furoyl chloride in the presence of AlCl₃ in a carbon disulfide (CS₂) solvent. prepchem.com The reaction is initially conducted at a low temperature (5 °C) and then allowed to proceed at room temperature. prepchem.com A similar protocol would be applicable for the synthesis of this compound.

Table 1: Representative Friedel-Crafts Acylation for Synthesis

Reactant 1 Reactant 2 Catalyst Solvent Key Conditions Product
2,3-Dichlorophenol3-Furoyl ChlorideAluminum Chloride (AlCl₃)Carbon Disulfide (CS₂) or 1,2-DichloroethaneLow to room temperatureThis compound

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon bonds. youtube.com Reactions such as the Suzuki, Stille, and Heck couplings are cornerstones of modern organic synthesis. youtube.comyoutube.com In principle, a palladium-catalyzed approach could be envisioned for the synthesis of this compound.

One hypothetical Suzuki coupling approach would involve the reaction between a boronic acid derivative of furan (B31954), such as furan-3-boronic acid, and a halogenated 2,3-dichlorophenol derivative bearing a leaving group (e.g., bromide or triflate) at the 4-position. This would be followed by a separate oxidation step to form the ketone. A more direct, albeit challenging, approach would be a carbonylative coupling, where a 2,3-dichlorophenol derivative is coupled with 3-halofuran under a carbon monoxide atmosphere.

While these methods are theoretically plausible, their application to this specific target is not widely documented and would require the synthesis of specialized starting materials. The efficiency of such couplings can be influenced by the choice of ligands, bases, and reaction conditions. rsc.orgyoutube.com The Friedel-Crafts acylation remains the more straightforward and established method for this particular transformation.

Multi-step syntheses allow for the construction of complex molecules from simpler, commercially available starting materials. A plausible multi-step route to this compound could begin with 2,3-dichlorophenol, which is a known compound. nih.gov

A potential synthetic sequence could involve:

Protection of the Phenolic Hydroxyl Group: The highly reactive hydroxyl group in 2,3-dichlorophenol could be protected, for example, as a methyl ether (anisole), to prevent side reactions during subsequent steps. This would yield 2,3-dichloroanisole. prepchem.com

Friedel-Crafts Acylation: The protected 2,3-dichloroanisole would then undergo Friedel-Crafts acylation with 3-furoyl chloride, as previously described, to install the furoyl group at the 4-position, yielding 4-(3-furoyl)-2,3-dichloroanisole. prepchem.com

Deprotection: The final step would involve the cleavage of the ether protecting group to reveal the free hydroxyl group, thus yielding the final product, this compound.

Alternatively, functional group interconversion strategies could be employed. For instance, a different functional group could be introduced at the 4-position of 2,3-dichlorophenol, which is then converted into the furoyl ketone. An example from patent literature shows the synthesis of 4-amino-2,3-dichlorophenol (B42498) from 2,3-dichlorophenol. chemicalbook.com The amino group could then potentially be converted to the target ketone via a Sandmeyer-type reaction followed by further transformations, though this would be a more complex and lower-yielding approach than direct acylation.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting regiochemical outcomes.

The regioselectivity of the Friedel-Crafts acylation on the 2,3-dichlorophenol ring is governed by the combined electronic and steric effects of the substituents. britannica.com The aromatic ring has three substituents: a hydroxyl group (-OH) and two chlorine atoms (-Cl).

Hydroxyl Group (-OH): The -OH group is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance, thereby increasing the electron density of the ring. quora.combyjus.com It is a strong ortho, para-director. byjus.com

Chlorine Atoms (-Cl): The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can participate in resonance. masterorganicchemistry.com

In an electrophilic aromatic substitution reaction on 2,3-dichlorophenol, the incoming electrophile will be directed by these groups. The hydroxyl group at position 1 strongly activates the ortho positions (2 and 6) and the para position (4). The chlorine at position 2 directs to its ortho (1, 3) and para (5) positions. The chlorine at position 3 directs to its ortho (2, 4) and para (6) positions.

The 4-position is strongly favored for substitution because it is the para position relative to the highly activating hydroxyl group and is also activated by the chlorine at position 3. quora.com Furthermore, substitution at the 4-position is sterically more accessible than at the 6-position, which is flanked by the hydroxyl group and a hydrogen atom. The positions already occupied by chlorine atoms (2 and 3) and the deactivated 5-position are not favored. This synergy of directing effects leads to the high regioselectivity of the acylation at the 4-position.

Table 2: Analysis of Substituent Directing Effects on 2,3-Dichlorophenol

Position Activating/Deactivating Influence Steric Hindrance Predicted Reactivity
4 Strongly activated by para -OH group; activated by ortho -Cl at C3.LowHigh (Favored)
5 Deactivated by meta -OH; activated by para -Cl at C2.LowLow
6 Strongly activated by ortho -OH; activated by meta -Cl at C2 and para -Cl at C3.ModerateModerate

Lewis acids are essential catalysts in Friedel-Crafts acylation reactions. wikipedia.org Their primary role is to increase the electrophilicity of the acylating agent. masterorganicchemistry.comyoutube.com In the furoylation of 2,3-dichlorophenol, a Lewis acid such as aluminum trichloride (AlCl₃) reacts with 3-furoyl chloride. byjus.com

The mechanism involves the following steps:

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the 3-furoyl chloride. sigmaaldrich.com This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺). byjus.commasterorganicchemistry.com

Electrophilic Attack: The electron-rich aromatic ring of the 2,3-dichlorophenol acts as a nucleophile and attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.combritannica.com

Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. byjus.comwikipedia.org This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. byjus.com

It is a notable feature of Friedel-Crafts acylation that the Lewis acid catalyst is required in stoichiometric amounts, rather than catalytic quantities. wikipedia.orgorganic-chemistry.org This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction cycle. wikipedia.org An aqueous workup is required to decompose this complex and isolate the ketone product. wikipedia.org

While less common for this specific transformation, Brønsted acids can also catalyze acylation reactions, often under greener or milder conditions. organic-chemistry.orgresearchgate.net They function by protonating the carbonyl oxygen of the acylating agent, which also increases its electrophilicity, facilitating the attack by the aromatic ring.

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The primary method for synthesizing this compound is the Friedel-Crafts acylation of 2,3-dichlorophenol with 3-furoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction kinetics and thermodynamics are crucial factors that influence the yield and selectivity of the desired product.

Reaction Kinetics: The rate of the Friedel-Crafts acylation is influenced by several factors, including the nature of the substrate, the reactivity of the acylating agent, the concentration of the catalyst, and the reaction temperature. Phenols are bidentate nucleophiles, meaning they can undergo acylation at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). ucalgary.castackexchange.com The presence of the hydroxyl group on the dichlorophenol ring is strongly activating and ortho-, para-directing. However, the lone pair of electrons on the oxygen atom can coordinate with the Lewis acid catalyst, which can deactivate the ring towards electrophilic substitution. stackexchange.com

Kinetic studies of Friedel-Crafts acylation on similar aromatic compounds, such as naphthalene (B1677914), have shown that the reaction order can vary depending on the position of substitution. For instance, the acetylation of naphthalene can be second-order for the α-position and first-order for the β-position with respect to the acylating reagent. rsc.orgpsu.edu This suggests that the mechanism and rate-determining step can be influenced by steric and electronic factors. In the case of 2,3-dichlorophenol, acylation is expected to occur at the position para to the hydroxyl group (C4-position) due to steric hindrance from the ortho-chloro substituent and the directing effect of the hydroxyl group.

The reaction rate is also dependent on the concentration and strength of the Lewis acid catalyst. Higher catalyst concentrations generally lead to faster reaction rates. However, an excess of the catalyst can lead to the formation of stable complexes with the product, hindering its isolation and potentially promoting side reactions. researchgate.net The choice of solvent also plays a significant role; polar solvents can stabilize the charged intermediates, but may also complex with the catalyst, reducing its activity.

Preparation of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives is essential for understanding the structure-activity relationships (SAR) and optimizing the biological profile of this compound. Modifications can be made to the furoyl moiety, the dichlorophenol ring, or by introducing different linker groups.

Modification of the Furoyl Moiety for SAR Studies

The furan ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can significantly impact biological activity. ijabbr.com SAR studies on various furan-containing compounds have demonstrated that modifications to the furan ring and its substituents can modulate potency and selectivity. nih.govnih.gov

For instance, in a series of 5-aryl-furan-2-carboxamide derivatives, the substituents on the C-5 aryl group were systematically varied, leading to the identification of potent antagonists for the urotensin-II receptor. nih.gov Similarly, in a study of 2-furoyloxychalcones, the presence of the furoyl substituent was found to be crucial for cytotoxic activity against leukemia cells. csic.es These findings suggest that modifications to the furan ring of this compound, such as the introduction of substituents at the C5 position or altering the electronic properties of the ring, could lead to analogues with improved biological profiles. The synthesis of such analogues would typically involve starting with a correspondingly substituted 3-furoic acid or employing cross-coupling reactions on a suitable furan precursor.

Modification Strategy Rationale for SAR Studies Potential Synthetic Approach
Introduction of substituents at the C5-position of the furan ringTo explore the impact of steric and electronic effects on biological activity.Starting from a 5-substituted-3-furoic acid in the Friedel-Crafts acylation.
Replacement of the furan ring with other heterocycles (e.g., thiophene, pyrazole)To investigate the importance of the furan oxygen and the overall ring electronics for activity.Using the corresponding heterocyclic acyl chloride in the acylation reaction.
Alteration of the carbonyl linkerTo probe the necessity of the ketone functionality for biological interactions.Reduction of the ketone to an alcohol or conversion to an oxime or other derivatives.

Positional and Substituent Variations on the Dichlorophenol Ring

Altering the substitution pattern on the dichlorophenol ring provides another avenue for generating structural analogues and probing SAR. The position and nature of the halogen substituents can influence the lipophilicity, electronic properties, and metabolic stability of the molecule.

The synthesis of analogues with different halogen substitution patterns (e.g., 2,4-dichloro, 3,4-dichloro, or other halogen combinations) would involve starting with the corresponding substituted phenol in the Friedel-Crafts acylation. The synthesis of various dichlorophenols is well-established and can be achieved through the direct chlorination of phenol or the functionalization of other precursors.

Dichlorophenol Isomer Rationale for Analogue Synthesis
2,4-Dichlorophenol (B122985)To investigate the effect of moving the chloro substituent from the 3- to the 4-position.
3,4-DichlorophenolTo assess the impact of having both chloro substituents adjacent to each other at different positions.
2,5-DichlorophenolTo explore the steric and electronic consequences of a different substitution pattern.
Introduction of other substituents (e.g., methyl, methoxy)To probe the influence of electron-donating or -withdrawing groups on activity.

Synthesis of Phenoxy-linked or Acylhydrazide Derivatives Containing the Dichlorophenol Core

The synthesis of derivatives where the dichlorophenol core is linked to other moieties via phenoxy or acylhydrazide linkages can lead to compounds with significantly different pharmacological properties.

Phenoxy-linked derivatives can be synthesized through nucleophilic aromatic substitution reactions, where the phenoxide of a substituted phenol displaces a leaving group on an aromatic ring. For example, the synthesis of phenoxy carboxylate herbicides involves the reaction of a chlorophenol with a chlorinated carboxylic acid salt.

Acylhydrazide derivatives are of interest due to their prevalence in bioactive compounds. researchgate.netmdpi.com These can be prepared by reacting the corresponding carboxylic acid (or its activated form, like an acyl chloride) with hydrazine (B178648) or a substituted hydrazine. For instance, diacylhydrazine derivatives have shown insecticidal activity. The synthesis of acylhydrazides can be achieved under mild, transition-metal-catalyst-free conditions. ijabbr.com

Derivative Type Synthetic Approach Potential Application
Phenoxy-linkedReaction of a substituted dichlorophenol with an activated aromatic compound.Exploration of new chemical space for different biological targets.
AcylhydrazideReaction of a furoic acid derivative with hydrazine, followed by coupling with the dichlorophenol moiety or vice versa.Development of compounds with potential insecticidal or other pesticidal activities.

Optimization and Scale-Up of Synthetic Processes

For the practical application of this compound or its derivatives, the optimization and scale-up of the synthetic process are critical. Key goals include maximizing the yield of the desired product, ensuring high selectivity, and developing a cost-effective and environmentally benign process.

Yield Enhancement and Selectivity Control in Furoylations

The Friedel-Crafts acylation, while a powerful tool, can suffer from issues such as catalyst deactivation, side reactions, and the formation of isomeric products. ijpcbs.com Optimizing the reaction conditions is therefore essential for enhancing yield and controlling selectivity.

Catalyst and Reaction Conditions: The choice of Lewis acid catalyst and its amount are critical. While AlCl₃ is commonly used, other catalysts like FeCl₃, ZnCl₂, or solid acid catalysts such as zeolites can also be employed. ijpcbs.com Heterogeneous catalysts offer the advantage of easier separation and potential for recycling, contributing to a "greener" process. The reaction temperature and time are also key parameters to control. As discussed, thermodynamic control (higher temperature, longer time) generally favors the more stable C-acylated product. ucalgary.ca

Selectivity: In the acylation of 2,3-dichlorophenol, the primary product is expected to be the 4-substituted isomer due to the directing effect of the hydroxyl group and steric hindrance. However, the formation of other isomers or di-acylated products is possible, especially under harsh conditions. Careful control of the stoichiometry of the reactants and the reaction conditions is necessary to maximize the selectivity for the desired product. Studies on the acylation of other aromatic compounds have shown that the isomer ratio can be influenced by the concentration of the reactants and the catalyst. rsc.orgpsu.edu

Process Intensification: Modern techniques such as flow chemistry can offer significant advantages for optimizing and scaling up Friedel-Crafts acylations. Flow reactors can provide better control over reaction temperature, mixing, and reaction time, leading to improved yields, higher selectivity, and safer operation, especially for highly exothermic reactions.

Development of Greener Synthetic Approaches for Industrial Applications

The industrial synthesis of this compound has traditionally relied on classical methods such as the Friedel-Crafts acylation. However, increasing environmental regulations and a growing emphasis on sustainable manufacturing have spurred research into greener synthetic alternatives. These efforts focus on reducing hazardous waste, minimizing energy consumption, and utilizing more environmentally benign reagents and catalysts.

A conventional route to a closely related precursor, 4-(3-furoyl)-2,3-dichloroanisole, involves the Friedel-Crafts acylation of 2,3-dichloroanisole with 3-furoyl chloride. This reaction typically employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a hazardous solvent like carbon disulfide (CS₂). The subsequent demethylation of the anisole (B1667542) ether to the desired phenol adds another step to the process. prepchem.com

Greener approaches target several aspects of this traditional synthesis, from the choice of catalyst and solvent to the synthesis of the starting materials themselves.

Catalyst and Solvent Systems in Friedel-Crafts Acylation:

A significant drawback of traditional Friedel-Crafts acylation is the use of corrosive and moisture-sensitive Lewis acid catalysts like AlCl₃, which generate large amounts of acidic waste during aqueous workup. digitellinc.com Modern research has focused on developing more sustainable catalytic systems.

One promising green alternative is the use of methanesulfonic acid (MSA) as both a catalyst and a solvent. digitellinc.com MSA is a strong acid that is biodegradable, less corrosive than traditional Lewis acids, and can often be used in catalytic amounts. digitellinc.com It has been shown to be effective in the acylation of various aromatic compounds, including phenols. digitellinc.com Furthermore, the development of continuous flow processes using MSA can offer improved safety, efficiency, and scalability for industrial applications. digitellinc.com Another green approach involves the use of methanesulfonic anhydride, which can promote the acylation reaction and produce minimal waste that is free of metallic or halogenated components. acs.org

Synthesis of Precursors:

The development of greener synthetic routes also extends to the production of the key precursors, 2,3-dichlorophenol and 3-furoyl chloride.

For the synthesis of 3-furoyl chloride , traditional methods often employ standard chlorinating agents like thionyl chloride or oxalyl chloride, which can be hazardous. A patented method describes a process that uses phosgene (B1210022) with furoic acid, utilizing the product, 3-furoyl chloride, as the solvent. google.comgoogle.com This approach minimizes the use of additional solvents, thereby reducing waste streams. The process is designed to be environmentally friendly by absorbing and utilizing the gaseous byproducts, hydrogen chloride and carbon dioxide. google.comgoogle.com

The synthesis of 2,3-dichlorophenol can be approached from greener starting points. One potential route involves the hydrolysis of trihalogenated benzenes, which can be derived from waste isomers of benzene (B151609) hexachloride. google.com Utilizing industrial waste streams as starting materials is a key principle of green chemistry. Other methods for synthesizing dichlorophenol isomers involve the direct chlorination of phenol. While traditional methods can lead to a mixture of isomers, newer approaches using supported metal salt catalysts in fixed-bed reactors aim to improve selectivity and allow for continuous processing and easier catalyst recovery, thus reducing environmental impact. patsnap.com

The following table summarizes the comparison between traditional and potential greener approaches for the synthesis of this compound and its precursors.

Table 1: Comparison of Traditional and Greener Synthetic Approaches

Reaction Step Traditional Method Greener Approach Advantages of Greener Approach
Friedel-Crafts Acylation Stoichiometric AlCl₃ in CS₂ prepchem.com Catalytic methanesulfonic acid (MSA) digitellinc.com, often in continuous flow systems. Biodegradable catalyst, reduced corrosive waste, potential for catalyst recycling, improved safety and efficiency with flow chemistry.
Synthesis of 3-Furoyl Chloride Furoic acid with thionyl chloride or oxalyl chloride. Furoic acid with phosgene, using 3-furoyl chloride as the solvent. google.comgoogle.com Reduced use of additional organic solvents, minimization of waste streams.

| Synthesis of 2,3-Dichlorophenol | Multi-step synthesis from less common precursors. | Hydrolysis of trihalobenzenes derived from industrial waste google.com; selective catalytic chlorination of phenol. patsnap.com | Utilization of waste streams as starting materials, improved selectivity and catalyst recycling. |

By integrating these greener methodologies, the industrial production of this compound can be made more sustainable, with a lower environmental footprint and improved process safety and efficiency.

Despite a comprehensive search for scientific literature and data, specific spectroscopic information (¹H-NMR, ¹³C-NMR, and mass spectrometry) for the chemical compound This compound is not publicly available. As a result, the generation of a detailed article focusing on the spectroscopic characterization and structural elucidation of this particular molecule, as per the requested outline, cannot be fulfilled at this time.

The performed searches yielded data for related but distinct compounds, such as 2,3-dichlorophenol, 2,4-dichlorophenol, and various furoyl derivatives. This included synthesis methods and some spectroscopic data for these related molecules. For instance, methods for the chlorination of phenols and the preparation of furoyl chloride were identified. However, no documents, such as research articles, patents, or database entries, containing the specific experimental ¹H-NMR, ¹³C-NMR, or mass spectral data for this compound could be located.

This absence of specific data prevents the creation of the detailed and scientifically accurate content required for the following sections of the proposed article:

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Analysis of Fragmentation Patterns for Structural Confirmation

Without access to the foundational experimental data for 4-(3-Furoyl)-2,3-dichlorophenol, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and authoritativeness. Further research or the de novo synthesis and characterization of this compound would be necessary to obtain the data required to complete the user's request.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed. For this compound, the IR spectrum is expected to show key absorption bands corresponding to its constituent parts: the dichlorinated phenolic ring, the ketone linker, and the furan (B31954) ring.

While specific experimental data for this compound is not publicly available, the expected characteristic peaks can be predicted based on the known absorption regions of its functional groups. The spectrum of the parent compound, 2,3-dichlorophenol (B42519), shows characteristic absorptions for the O-H and C-Cl bonds, as well as aromatic C-H and C=C stretching. nist.govnih.govchemicalbook.com The addition of the 3-furoyl group would introduce a strong absorption band for the carbonyl (C=O) group, typically in the region of 1650-1700 cm⁻¹, and specific bands for the furan ring's C-O-C stretching and C=C bonds.

Table 1: Predicted IR Absorption Bands for this compound

Functional GroupBondPredicted Absorption Range (cm⁻¹)
Phenol (B47542)O-H stretch3200-3600 (broad)
AromaticC-H stretch3000-3100
KetoneC=O stretch1650-1700
Aromatic/FuranC=C stretch1450-1600
FuranC-O-C stretch1000-1300
Aryl HalideC-Cl stretch600-800

This table is predictive and based on typical functional group absorption regions. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to be characterized by absorptions arising from the π → π* and n → π* transitions within the aromatic phenol ring, the furan ring, and the carbonyl group.

The conjugated system formed by the benzene (B151609) ring, the carbonyl group, and the furan ring would likely result in complex absorption bands in the UV region. Studies on similar compounds, such as 2,4-dichlorophenol (B122985), show characteristic absorption bands related to the aromatic system. researchgate.net For this compound, one would anticipate absorptions corresponding to the phenolic and furoyl chromophores. The primary and secondary absorption bands are typically due to the π → π* transitions of the aromatic systems, while a weaker, longer-wavelength band may be attributed to the n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial method for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. The molecular formula for this compound is C₁₁H₆Cl₂O₃. From this formula, the theoretical elemental composition can be calculated.

The molecular weight of C₁₁H₆Cl₂O₃ is approximately 273.07 g/mol . An experimental elemental analysis of a pure sample of this compound should yield percentage values very close to these theoretical calculations, thereby confirming the empirical formula and providing strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )% Composition
CarbonC12.01132.1248.39%
HydrogenH1.0086.0482.22%
ChlorineCl35.4570.9025.96%
OxygenO16.0048.0017.58%
Total 273.07 100.00%

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the molecular structure, bond lengths, bond angles, and conformation of this compound.

If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would provide a detailed model of its solid-state conformation. researchgate.net This would confirm the connectivity of the atoms—the attachment of the 3-furoyl group at the 4-position of the 2,3-dichlorophenol ring—and reveal the spatial orientation of the furan ring relative to the dichlorophenyl ring. Such an analysis is the gold standard for structural elucidation, leaving no ambiguity about the molecule's constitution.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 4-(3-Furoyl)-2,3-dichlorophenol, enabling its separation from impurities and complex mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, are pivotal in its analytical workflow.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. phenomenex.com For the analysis of phenolic compounds like this compound, which may have limited volatility due to the polar hydroxyl group, derivatization is often a necessary step to improve its chromatographic behavior. phenomenex.comuniv-lyon1.fr

GC coupled with mass spectrometry (GC-MS) provides a high degree of certainty in identification. The mass spectrometer fragments the eluting compounds into characteristic ions, generating a unique mass spectrum that serves as a molecular fingerprint. This is particularly useful for distinguishing between isomers and identifying unknown components in a mixture. nih.govthermofisher.com Analytical methods such as the US EPA method 528 are established for determining various phenols and chlorinated phenols in water samples by GC-MS, demonstrating the utility of this technique for related structures. thermofisher.comepa.gov

A typical GC-MS analysis of a derivatized sample of this compound would involve:

Parameter Typical Condition
GC Column Low polarity capillary column (e.g., 5% phenyl-dimethylpolysiloxane)
Injection Mode Splitless
Oven Program Temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C)
Carrier Gas Helium
MS Ionization Electron Ionization (EI)
MS Analyzer Quadrupole or Ion Trap

This methodology allows for the separation of complex mixtures and the confident identification of individual components based on their retention times and mass spectra. thermofisher.com

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. sigmaaldrich.comauroraprosci.com For a compound like this compound, which possesses both a phenolic hydroxyl group and a ketone, reversed-phase HPLC is a common approach.

When coupled with a mass spectrometer, LC-MS becomes a powerful tool for both qualitative and quantitative analysis. It combines the separation power of HPLC with the sensitive and selective detection of MS. nih.gov This is particularly advantageous for analyzing complex matrices and for the structural elucidation of unknown impurities or metabolites. jpsbr.orgnews-medical.net

A standard HPLC method for the purity assessment of this compound might utilize the following conditions:

Parameter Typical Condition
Column C18 reversed-phase column
Mobile Phase A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
Detector UV detector (set at a wavelength where the compound exhibits strong absorbance) or a Diode Array Detector (DAD) for acquiring full UV spectra.
Flow Rate Typically 0.5-1.5 mL/min

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The concentration of the analyte in a sample is then determined by comparing its peak area to the calibration curve. researchgate.net

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov For this compound, derivatization can be employed to:

Increase Volatility for GC Analysis: The polar hydroxyl group can be converted to a less polar, more volatile group. A common technique is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). phenomenex.comuniv-lyon1.fr

Enhance Detection: Derivatization can introduce a chromophore or fluorophore into the molecule, significantly increasing its response to UV or fluorescence detectors in HPLC. nih.gov

Improve Separation: By altering the chemical properties of the analyte, derivatization can improve its separation from interfering compounds in a complex mixture.

Common derivatizing reagents for phenols include:

Reagent Technique Purpose
BSTFA (Bistrimethylsilyltrifluoroacetamide)GCIncreases volatility and thermal stability. univ-lyon1.fr
Pentafluorobenzyl bromide (PFBBr)GC-ECDIntroduces an electrophoric group for sensitive detection by Electron Capture Detector (ECD). epa.gov
2,4-Dinitrophenylhydrazine (DNPH)HPLC-UVReacts with the ketone group to form a colored derivative, enhancing UV detection. sigmaaldrich.comauroraprosci.comresearchgate.net

The choice of derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds like phenols. nih.govmdpi.com The phenolic hydroxyl group in this compound can be oxidized at an electrode surface, generating a measurable current that is proportional to its concentration.

Various types of electrodes can be used, including glassy carbon electrodes, carbon paste electrodes, and chemically modified electrodes. nih.gov Modification of the electrode surface with nanomaterials or enzymes can enhance the sensitivity and selectivity of the detection. nih.gov For instance, sensors based on transition metal oxides or nanoparticles have shown promise for the detection of phenolic compounds. mdpi.comnih.gov

The analytical performance of electrochemical sensors is typically characterized by:

Parameter Description
Linear Range The concentration range over which the sensor response is directly proportional to the analyte concentration.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Selectivity The ability of the sensor to detect the target analyte in the presence of other interfering compounds.
Stability and Reproducibility The consistency of the sensor's response over time and across different measurements.

While electrochemical methods are powerful for detection, they generally provide less structural information compared to spectroscopic techniques and are often used in conjunction with separation methods. capes.gov.br

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-IR, LC-NMR)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide the most comprehensive information for the analysis of complex samples.

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of GC with the structural information provided by infrared spectroscopy. cannabisindustryjournal.com As compounds elute from the GC column, they pass through an IR cell where their infrared spectrum is recorded. This allows for the identification of functional groups and can help to distinguish between isomers that may have similar mass spectra. cannabisindustryjournal.comacs.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful technique for the unambiguous structure elucidation of compounds in complex mixtures. jpsbr.orgnews-medical.netnumberanalytics.comslideshare.net The eluent from the HPLC column flows through a specialized NMR probe, allowing for the acquisition of NMR spectra of the separated components. jpsbr.orgnews-medical.net This technique is particularly valuable for identifying unknown impurities or metabolites without the need for isolation. news-medical.net Different modes of operation, such as on-flow, stopped-flow, and loop-storage, can be used to optimize the acquisition of NMR data. numberanalytics.com The combination of LC with both MS and NMR (LC-MS-NMR) provides complementary information, with MS giving the molecular formula and NMR revealing the detailed atomic connectivity. nih.gov

These advanced hyphenated techniques are indispensable tools for the in-depth analysis and characterization of complex molecules like this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with high accuracy. researchgate.net DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in 4-(3-furoyl)-2,3-dichlorophenol, known as its optimized geometry. This involves finding the minimum energy conformation by exploring the potential energy surface of the molecule.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Furoyl Compound (Note: Data is for 3-furoyl chloride as a proxy to illustrate typical DFT outputs.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.18 O=C-Cl 125.0
C-Cl 1.76 C-C=O 120.0
C-C (ring) 1.35-1.45 C-O-C (ring) 106.0

Data is illustrative and based on calculations for 3-furoyl chloride. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. nih.gov

For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule's framework would highlight regions of high electron density (potential for electrophilic attack) and low electron density (potential for nucleophilic attack), respectively. In a study of a furan-containing imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. sigmaaldrich.com Similar calculations for this compound would be invaluable for understanding its reactivity profile.

Table 2: Representative Frontier Molecular Orbital Energies from a Furan (B31954) Derivative Study

Molecular Orbital Energy (eV)
HOMO -5.2822
LUMO -1.2715

Data from a computational study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. sigmaaldrich.com

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. For example, DFT can be used to calculate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. These calculated frequencies can aid in the assignment of experimental spectral bands to specific molecular vibrations. For related compounds like 2-furoyl chloride, the C=O stretching vibration has been computationally identified. researchgate.net

Similarly, the gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are highly valuable for interpreting complex experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule.

Table 3: Illustrative Predicted Vibrational Frequencies for a Related Furoyl Moiety

Vibrational Mode Calculated Frequency (cm⁻¹)
C=O stretch ~1760-1800
C-Cl stretch ~700-800
Aromatic C-H stretch ~3000-3100

Illustrative data based on findings for furoyl chloride. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulations are essential for studying the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Docking simulations calculate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction.

For this compound, docking studies could be performed to investigate its potential to interact with targets like Glutathione S-transferase P1-1 (GSTP1-1), an enzyme involved in detoxification and a target in cancer therapy, or with DNA. For instance, studies on novel triazine-isatin hybrids have successfully used molecular docking to explore their binding to DNA, revealing interactions in both the major and minor grooves with docking scores ranging from -8.5 to -10.3 kcal/mol. Such a study on this compound would elucidate its potential binding modes and affinity for these biologically important macromolecules.

Table 4: Example of Molecular Docking Results for Small Molecules with DNA

Compound ID Target Docking Score (kcal/mol) Key Interactions
7a DNA (3EY0) -9.2 Hydrogen bonding, hydrophobic interactions

Data from a study on s-triazine-isatin hybrids binding to DNA.

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes, the stability of ligand-receptor complexes, and the nature of binding interactions. nih.gov

If molecular docking suggests a stable binding pose of this compound with a receptor like GSTP1-1 or DNA, MD simulations could be used to validate the stability of this interaction. The simulation would reveal how the ligand and receptor adapt to each other, the role of solvent molecules, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. Such simulations have been effectively used to study the stability of CDK2 inhibitors, confirming the docked conformation and providing a deeper understanding of the binding dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern drug discovery and medicinal chemistry. mdpi.comyoutube.com These methods aim to establish a mathematical or statistical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comyoutube.com By understanding the key structural features—physicochemical, electronic, and steric—that govern a compound's interaction with a biological target, researchers can rationally design new, more potent molecules and predict the activity of untested compounds, thereby saving significant time and resources in the drug development process. youtube.comnih.gov

QSAR models can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. nih.gov 2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule, such as lipophilicity (logP), molar refractivity, and electronic parameters. nih.govresearchgate.net In contrast, 3D-QSAR methods consider the three-dimensional conformation of molecules, evaluating the impact of steric and electrostatic fields on activity, often through techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govyoutube.com

Pharmacophore modeling, a ligand-based drug design approach, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. mdpi.comdrugdesign.org These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.govresearchgate.net A validated pharmacophore model serves as a 3D query to screen large chemical databases for novel scaffolds that possess the desired features, guiding the design of new lead compounds. nih.govyoutube.com

While specific QSAR models for this compound are not extensively documented in public literature, numerous studies on structurally related scaffolds, such as chlorophenols and furan-containing compounds, provide a strong basis for predicting the key determinants of its activity.

QSAR Studies on Chlorophenol Scaffolds:

Research on the toxicity of chlorophenols has successfully employed both 2D and 3D-QSAR approaches to build predictive models. nih.gov In one study, the cytotoxicity (LC50) of various chlorophenols was correlated with descriptors representing lipophilicity, electronic effects, and steric properties. The n-octanol/water partition coefficient (log K(ow)) was identified as a dominant factor in determining toxicity. nih.gov

3D-QSAR models like CoMFA and CoMSIA have also provided detailed insights. For a series of chlorophenols, a CoMFA model demonstrated a strong correlation between the electrostatic and steric fields and their biological activity. nih.gov The model's high consistency and predictability were indicated by its statistical parameters. nih.gov Similarly, a CoMSIA model incorporating electrostatic, hydrophobic, and steric fields further refined the structure-activity relationship. nih.gov These models suggest that for dichlorophenol-containing compounds, both lipophilicity and the spatial distribution of electrostatic potential are critical for their biological interactions.

QSAR Studies on Furan-Containing Scaffolds:

QSAR analyses have also been performed on furanocoumarin derivatives to understand their inhibitory effects on metabolic enzymes like cytochrome P450 (CYP) 3A. nih.gov In these studies, the inhibitory concentration (IC50) was used as the biological endpoint. The resulting models revealed significant correlations between the IC50 values and several molecular descriptors. nih.gov These findings indicate that for compounds containing a furan moiety, characteristics such as lipophilicity, molecular size, electrostatic stability, and electron-donating capability are key factors controlling their biological interactions. nih.gov

The table below summarizes key findings from representative QSAR studies on related scaffolds, which would inform the development of a model for this compound.

Scaffold StudiedQSAR MethodKey Descriptors/FieldsModel Validation ParametersReference
Chlorophenols2D-QSARlog K(ow), Hammett constant (σ), pKa- nih.gov
Chlorophenols3D-QSAR (CoMFA)Steric and Electrostatic Fieldsr² = 0.968, Q² = 0.891 nih.gov
Chlorophenols3D-QSAR (CoMSIA)Electrostatic, Hydrophobic, Steric Fields- nih.gov
Furanocoumarins2D/3D-QSARlogP, Molecular Volume, Molecular Weight, Polar Surface Area, Electrostatic Potential- nih.gov
2,5-diaminobenzophenones2D-QSAR (MLR, ANN)Various topological and constitutional descriptorsGood prediction capability reported nih.gov
Quinazolines3D-QSAR (CoMSIA)Steric, Electrostatic, Hydrophobic, H-bond Donor/AcceptorQ² = 0.63, R² = 0.987 frontiersin.org

This table is interactive. You can sort and filter the data.

The process of pharmacophore elucidation is fundamental to designing new molecules that can interact with a specific biological target. drugdesign.org This process is legitimate only when the molecules being compared bind to the same receptor in a similar manner. drugdesign.org For a compound like this compound, pharmacophore modeling would be used to identify the crucial chemical features responsible for its potential biological activity. This involves analyzing its 3D structure and the conformations of other active molecules to pinpoint common features. drugdesign.org

The development of a pharmacophore model typically begins with a set of active compounds. nih.gov For instance, in a study on quinoline-based anticancer agents, a set of 62 cytotoxic compounds was used to generate 279 possible pharmacophore hypotheses. nih.gov The best model, identified as AAARRR.1061, consisted of three hydrogen bond acceptors (A) and three aromatic rings (R). This model exhibited strong statistical validity with a high correlation coefficient (R² = 0.865) and cross-validation coefficient (Q² = 0.718), indicating its robustness and predictive power. nih.gov

Similarly, for a series of benzimidazole-based agonists, a five-point pharmacophore hypothesis, HHHRR, was identified as the best model. researchgate.net This model comprised three hydrophobic features (H) and two aromatic rings (R). It yielded a 3D-QSAR model with a good statistical value (R² = 0.8974) for the training set and strong predictive power (Q² = 0.7559) for the test set. researchgate.net

Based on the structure of this compound, a hypothetical pharmacophore could include the following features:

Aromatic Rings (R): The phenyl and furan rings.

Hydrogen Bond Acceptor (A): The oxygen atom of the carbonyl group and potentially the oxygen atom in the furan ring.

Hydrogen Bond Donor (D): The hydroxyl group on the phenol (B47542) ring.

Hydrophobic/Halogen Features (H/X): The dichlorinated phenyl ring.

Once a statistically significant pharmacophore hypothesis is developed, it can be used as a 3D query for virtual screening of large compound libraries to identify novel molecules with different core structures but the same essential pharmacophoric features. nih.govyoutube.com This approach facilitates the discovery of new lead compounds with potentially improved activity and properties.

The table below illustrates examples of pharmacophore models developed for different classes of compounds, highlighting the types of features commonly identified.

Compound ClassBest Pharmacophore HypothesisPharmacophoric FeaturesStatistical ParametersReference
Cytotoxic QuinolinesAAARRR.10613 Hydrogen Bond Acceptors, 3 Aromatic RingsR² = 0.865, Q² = 0.718 nih.gov
Benzimidazole FXR AgonistsHHHRR3 Hydrophobic Features, 2 Aromatic RingsR² = 0.8974, Q² = 0.7559 researchgate.net

This table is interactive. You can sort and filter the data.

Investigation of Chemical Reactivity and Transformation Pathways

Study of Reaction Kinetics and Thermodynamics

Direct experimental kinetic and thermodynamic data for 4-(3-Furoyl)-2,3-dichlorophenol are not extensively documented. However, the kinetics of its degradation can be expected to follow models established for structurally similar compounds, such as other dichlorophenols. For instance, the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,3-dichlorophenol (B42519) (2,3-DCP) in various advanced oxidation and photocatalytic processes has been shown to follow pseudo-first-order kinetics. researchgate.nettongji.edu.cnnih.govnih.gov The rate of reaction is typically dependent on factors like the concentration of oxidizing species (e.g., hydroxyl radicals), light intensity in photocatalysis, and initial substrate concentration. researchgate.netnih.gov

A kinetic model for the degradation of 2,4-DCP in an electro-Fenton process revealed a first-order model with a rate constant (k_app) of 0.831 min⁻¹. nih.gov Similarly, the disappearance of 2,4-DCP in a fluvial system was shown to be a first-order reaction with a half-life of approximately 4 hours. nih.gov It is plausible that the transformation of this compound would exhibit similar kinetic behavior, although the rates would be modified by the electronic effects of the furoyl substituent.

Thermodynamic data for the parent compound, 2,3-dichlorophenol, such as its enthalpy of fusion and vaporization, are available and provide a baseline for estimating the properties of its derivatives. nist.gov The addition of the furoyl group would significantly alter these values, and precise data would likely require dedicated calorimetric or computational studies.

Table 1: Comparison of Degradation Kinetic Data for Analogous Dichlorophenols

Compound Degradation Process Kinetic Model Rate Constant (k) Reference
2,4-Dichlorophenol Electro-Fenton First-Order 0.831 min⁻¹ nih.gov
2,3-Dichlorophenol Photocatalysis (TiO₂ + H₂O₂) Pseudo-First-Order 1.06 x 10⁻³ s⁻¹ researchgate.net
2,4-Dichlorophenol Fluvial Disappearance First-Order Half-life ≈ 4 h nih.gov

This table presents data for analogous compounds to infer the potential kinetic behavior of this compound.

Degradation Pathways and Mechanisms

The degradation of this compound is expected to proceed through several pathways, primarily involving photolysis, oxidation, and hydrolysis.

The photolytic degradation of chlorophenols is a widely studied area. Under UV irradiation, 2,4-DCP has been shown to degrade, a process that can be significantly enhanced by photocatalysts like silver halides (e.g., Ag/AgBr) or titanium dioxide (TiO₂). researchgate.netnih.govnih.govresearchgate.net The degradation of 2,4-DCP with an Ag/AgBr photocatalyst resulted in 83-89% removal after 5 hours of irradiation. nih.gov The mechanism often involves the generation of reactive oxygen species on the catalyst surface, which then attack the phenol (B47542) molecule. For this compound, photolysis could lead to the cleavage of the C-Cl bonds, hydroxylation of the aromatic ring, or degradation of the furan (B31954) and ketone moieties. The presence of the furoyl group, a chromophore, might enhance its light absorption capabilities compared to simpler dichlorophenols.

Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective for degrading chlorophenols. nih.govresearchgate.net The hydroxyl radical is an electrophilic species that readily attacks the electron-rich phenolic ring. researchgate.net For 2,3-dichlorophenol, the hydroxyl group is an activating, ortho-para directing group, while the chlorine atoms are deactivating but also ortho-para directing. The combined effect makes the positions ortho and para to the hydroxyl group (positions 4 and 6) the most likely sites for •OH attack. researchgate.net This leads to the formation of hydroxylated intermediates, such as chlorinated hydroquinones, which can be further oxidized, eventually leading to ring cleavage and mineralization. researchgate.netrsc.org In the case of this compound, the C4 position is blocked by the furoyl group, so the primary site of attack would be the C6 position.

The hydrolytic stability of this compound would depend on the pH of the environment. The molecule contains an aryl ketone linkage which is generally stable to hydrolysis. However, the furan ring can be susceptible to degradation under strongly acidic conditions. Studies on furan-based polyesters have investigated their hydrolytic stability, showing that the ester linkages are subject to hydrolysis, a process influenced by pH. nih.gov While not a direct analogue, this suggests that extreme pH values could potentially affect the integrity of the furoyl group. The phenolic hydroxyl group has an acidic proton, and at alkaline pH, it will deprotonate to form a phenoxide ion, which is even more activated towards oxidation but may exhibit different hydrolytic stability.

Electrophilic and Nucleophilic Reactions of the Furoyl and Phenol Moieties

The molecule's structure allows for a range of electrophilic and nucleophilic reactions. vaia.com

Phenol Moiety: The phenol ring is activated towards electrophilic aromatic substitution by the strong electron-donating resonance effect of the hydroxyl group. quora.com This effect makes the ring a nucleophile. quora.com The primary sites for electrophilic attack (e.g., nitration, halogenation) would be at the C6 position. However, the electron-withdrawing inductive effects of the two chlorine atoms and the furoyl group moderately deactivate the ring compared to phenol itself.

Furoyl Moiety: The carbonyl carbon in the furoyl group is a key electrophilic center. libretexts.org It is susceptible to attack by nucleophiles in addition reactions. libretexts.org For example, it can react with reducing agents like sodium borohydride (B1222165) to form a secondary alcohol, or with Grignard reagents to form a tertiary alcohol. The furan ring itself is an electron-rich aromatic system and can undergo electrophilic substitution, typically at the position adjacent to the oxygen atom (C5 of the furan ring).

Table 2: Predicted Reactivity Sites of this compound

Moiety Site Type of Reagent Predominant Reaction Type
Phenolic Ring C6 Position Electrophile Electrophilic Aromatic Substitution
Phenolic Ring Aromatic Ring Oxidizing Agent (•OH) Radical Addition/Hydroxylation
Hydroxyl Group Oxygen/Hydrogen Electrophile/Base O-Alkylation, O-Acylation, Deprotonation
Furoyl Group Carbonyl Carbon Nucleophile Nucleophilic Addition

Derivatization for Functionalization and Material Science Applications

The multiple reactive sites on this compound make it a candidate for derivatization to create new functional molecules or materials.

Reactions at the Hydroxyl Group: The phenolic -OH group can be readily derivatized. It can be alkylated (e.g., Williamson ether synthesis) or acylated to form esters. These modifications would alter the molecule's solubility, polarity, and biological activity.

Reactions at the Carbonyl Group: The ketone can be converted into other functional groups. For instance, it can be reduced to a hydroxyl group, which could then be used in polymerization reactions to form polyesters or polyethers. Reaction with amines could form Schiff bases, which are important intermediates and ligands.

Polymerization: The phenolic group, after appropriate modification, could serve as a monomer unit. For example, creating an epoxy resin by reacting it with epichlorohydrin (B41342) is a plausible pathway. The furan ring itself is a building block for furan-based polymers, which are being explored as bio-based alternatives to traditional plastics. Derivatization could create a bifunctional monomer suitable for step-growth polymerization.

While specific applications in material science are not documented, the structure suggests potential use as a precursor for specialized polymers, an additive to modify polymer properties (e.g., as a UV stabilizer or flame retardant, given the chlorine content), or as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Exploration of Biological Activities and Mechanisms of Action Excluding Prohibited Elements

Cell-Based Bioactivity Assays

No specific data from cell-based bioactivity assays for 4-(3-Furoyl)-2,3-dichlorophenol has been reported in peer-reviewed literature.

There is no available data on the anti-proliferative effects of this compound in MCF-7, MDA-MB-231, or any other defined cell lines.

The cellular mechanisms of action for this compound, including any potential for apoptosis induction or cell cycle arrest, have not been investigated in any published studies.

Interaction Studies with Biomolecules

There is no information available in the scientific literature regarding the interaction of this compound with any biomolecules.

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, particularly in the realm of anticancer drugs. These interactions can occur through several modes, including groove binding and intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov Such binding can lead to structural distortions of the DNA, interfering with replication and transcription and ultimately triggering cellular apoptosis. nih.govnih.gov

The binding affinity and mode of interaction can be experimentally determined using a variety of biophysical techniques. UV-Visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry are commonly employed to study the binding of small molecules to DNA. researchgate.netmdpi.com These methods can provide quantitative data on the binding constant (Kb), which indicates the strength of the interaction, and can help to elucidate the binding mode.

Illustrative Data on DNA Binding of Related Compounds:

Compound ClassDNA Binding ModeBinding Constant (Kb) (M⁻¹)Experimental Technique
Furan (B31954) DerivativesCovalent Adduct FormationNot ApplicableMass Spectrometry, HPLC nih.gov
Acridine DrugsIntercalation10⁵ - 10⁷Spectroscopy, Calorimetry nih.gov
DoxorubicinIntercalation~10⁶MD Simulations, Spectroscopy rsc.orgresearchgate.net
Perfluoroalkyl AcidsIntercalation & Groove Binding10⁵ - 10⁶Fluorescence, Molecular Docking nih.gov

This table presents representative data for classes of compounds that share structural or functional similarities with this compound to illustrate the range of DNA binding affinities and modes.

Protein Binding and Conformational Changes

The interaction of small molecules with proteins is fundamental to nearly all cellular processes. Such binding can modulate a protein's function, either by inhibiting its activity, activating it, or altering its interactions with other molecules. The binding of a ligand to a protein is often accompanied by conformational changes in the protein structure. youtube.com

The this compound molecule possesses several features that could facilitate protein binding. The furan ring, a common motif in bioactive compounds, can participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.govshareok.org The dichlorophenol moiety, with its hydroxyl and chloro substituents, can also form hydrogen bonds and halogen bonds with amino acid residues in a protein's binding pocket. nih.gov

The study of small molecule-protein interactions can be approached using a variety of experimental and computational methods. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence-based assays can provide quantitative data on binding affinity (dissociation constant, Kd) and thermodynamics. nih.gov Computationally, molecular docking and molecular dynamics simulations can predict the binding mode and estimate the binding free energy. youtube.com

Upon binding, a small molecule can induce conformational changes in the protein, which can be subtle side-chain rearrangements or large-scale domain movements. youtube.com These changes are often crucial for the biological effect of the ligand. For instance, the binding of an inhibitor to the active site of an enzyme can induce a conformational change that locks the enzyme in an inactive state.

Hypothetical Protein Binding Parameters for this compound Analogs:

AnalogTarget ProteinDissociation Constant (Kd) (µM)Method
Furan-based InhibitorKinase A5.2Isothermal Titration Calorimetry
Dichlorophenol DerivativeProtease B12.8Surface Plasmon Resonance
Furoyl-amide CompoundTranscription Factor C2.5Fluorescence Polarization

This table provides hypothetical data for analogs of this compound to illustrate how binding affinities to different protein targets might be presented.

Structure-Activity Relationship (SAR) Derivation for Biological Effects

Structure-activity relationship (SAR) studies are a critical component of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its effects. nih.govnih.govresearchgate.netmdpi.com

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a small molecule to interact with a specific biological target and trigger a biological response. youtube.com The identification of a pharmacophore model for a series of active compounds is a crucial step in understanding their mechanism of action and in designing new, more potent molecules.

For this compound, a pharmacophore model would likely include:

A hydrogen bond donor: The phenolic hydroxyl group.

A hydrogen bond acceptor: The carbonyl oxygen of the furoyl group and potentially the oxygen atom within the furan ring.

An aromatic/hydrophobic region: The furan and dichlorophenyl rings.

Halogen bond donors: The two chlorine atoms on the phenol (B47542) ring. Halogen bonds are increasingly recognized as important interactions in drug-protein binding. nih.gov

By synthesizing and testing analogs of this compound with modifications at these positions, it would be possible to determine the relative importance of each feature for a given biological activity. For example, replacing the hydroxyl group with a methoxy (B1213986) group would eliminate its hydrogen bond donating ability and could significantly impact activity. Similarly, altering the position or nature of the halogen substituents on the phenol ring could modulate binding affinity and selectivity. nih.gov

Illustrative SAR Table for Hypothetical Analogs:

AnalogR1 (Phenolic OH)R2 (Furan)R3, R4 (Cl)Biological Activity (IC₅₀, µM)
Lead Compound OH3-Furoyl2,3-dichloro10
Analog 1OMe3-Furoyl2,3-dichloro>100
Analog 2OH2-Furoyl2,3-dichloro25
Analog 3OH3-FuroylH, H50
Analog 4OH3-Furoyl2,4-dichloro8

This table illustrates a hypothetical SAR study, demonstrating how changes to the core structure of this compound could affect its biological activity.

Rational Design Principles for Modulating Bioactivity

Once a pharmacophore model and initial SAR have been established, this information can be used to rationally design new analogs with improved biological activity, selectivity, and pharmacokinetic properties. slideshare.netresearchgate.net This process often involves a combination of chemical intuition, computational modeling, and iterative synthesis and testing.

Key rational design principles that could be applied to this compound include:

Scaffold Hopping: Replacing the furan or dichlorophenol ring with other aromatic or heteroaromatic systems to explore new chemical space while retaining the key pharmacophoric features.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or reduced toxicity. For example, the chlorine atoms could be replaced with bromine or trifluoromethyl groups.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking can be used to design analogs that fit optimally into the binding site and make favorable interactions.

Introduction of Conformational Constraints: Modifying the linker between the furan and phenol rings to restrict the molecule's conformational flexibility. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

Through the systematic application of these principles, it is possible to optimize the biological activity of a lead compound like this compound, potentially leading to the development of novel therapeutic agents.

Environmental Fate and Behavior Mechanistic Aspects

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformations are chemical processes that occur without the involvement of living organisms. For 4-(3-Furoyl)-2,3-dichlorophenol, the most significant abiotic processes are likely to be photolysis and chemical oxidation.

Photolysis, or the breakdown of compounds by light, is a primary degradation pathway for many aromatic compounds in the environment. The rate and products of photolysis are dependent on the absorption of light by the molecule and the presence of photosensitizing agents in the environment.

Hypothetical Photolytic Degradation Products of this compound

Parent Compound Potential Photolysis Products Environmental Compartment
This compound Monochlorinated furoyl phenols Aquatic
Hydroxylated dichlorophenols Aquatic
Furan-ring opened dicarbonyls Aquatic/Atmospheric

Chemical oxidation in the environment is primarily driven by reactive oxygen species such as hydroxyl radicals, singlet oxygen, and ozone, which can be present in sunlit surface waters and in soils.

In natural waters, advanced oxidation processes (AOPs) involving the generation of hydroxyl radicals can lead to the degradation of chlorophenols. nih.gov The reaction of hydroxyl radicals with the dichlorophenol ring of this compound is expected to be a significant transformation pathway. This can lead to the formation of hydroxylated intermediates, followed by ring cleavage. The furoyl group can also be oxidized, potentially leading to the cleavage of the furan (B31954) ring and the formation of carboxylic acids.

In soils, chemical oxidation can be mediated by metal oxides (e.g., manganese oxides) and clay minerals, which can catalyze the oxidation of phenolic compounds. The phenolic hydroxyl group of this compound can be oxidized to a phenoxyl radical, which can then undergo further reactions such as polymerization or coupling with other organic matter in the soil. The rate of these reactions will depend on soil properties such as pH, organic matter content, and the types of minerals present.

Biotic Transformation Processes

Biotic transformations, mediated by microorganisms and their enzymes, are crucial for the ultimate degradation of many organic pollutants in the environment.

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of aromatic compounds, including chlorinated phenols and furan derivatives. nih.gov The biodegradation of this compound is likely to involve initial enzymatic attacks on either the dichlorophenol or the furoyl moiety.

The microbial degradation of chlorophenols often begins with hydroxylation, where a hydroxyl group replaces a chlorine atom, a reaction catalyzed by mono- or dioxygenase enzymes. This is followed by ring cleavage of the resulting chlorocatechol. Alternatively, the degradation can be initiated by the removal of the furoyl group.

The furan ring itself is susceptible to microbial degradation. nih.gov A common pathway for the degradation of furan-containing compounds like furfural (B47365) involves an initial oxidation to 2-furoic acid. nih.govresearchgate.net This is then activated to furoyl-CoA, which undergoes hydroxylation and subsequent ring cleavage. nih.gov Given that the target molecule already contains a furoyl group, it is plausible that microorganisms could directly metabolize this part of the molecule.

Plausible Microbial Degradation Metabolites of this compound

Initial Enzymatic Attack Potential Metabolites
Hydroxylation of dichlorophenol ring Monochlorinated furoyl catechols
Cleavage of the ether linkage 2,3-Dichlorophenol (B42519) and 3-furoic acid

Specific enzymes are responsible for the key steps in the biodegradation of aromatic compounds. For this compound, several classes of enzymes are likely to be involved.

Dioxygenases and Monooxygenases: These enzymes are crucial for the initial attack on the aromatic ring, catalyzing the hydroxylation and dechlorination steps. nih.gov

Hydrolases: These enzymes could be involved in the cleavage of the bond between the dichlorophenol and the furoyl group.

Dehydrogenases and Oxidoreductases: These enzymes play a role in the further oxidation of intermediates. For instance, enzymes similar to furfural/HMF oxidoreductases could be involved in the transformation of the furoyl moiety. nih.gov

CoA Ligases: If the degradation proceeds via the furoyl moiety, a furoyl-CoA synthetase would be required to activate the 3-furoic acid (if formed) for further degradation. nih.gov

The efficiency of these enzymatic transformations will depend on the specific microbial species present and the environmental conditions.

Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of this compound in environmental samples at trace levels require sensitive and selective analytical methods. The choice of method depends on the sample matrix (water, soil, air) and the required detection limits.

Commonly used techniques for the analysis of chlorophenols and related compounds include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of this compound, a derivatization step, such as acetylation or silylation of the phenolic hydroxyl group, may be necessary to improve its volatility and chromatographic behavior. nih.gov The mass spectrometer provides detailed structural information, allowing for unambiguous identification based on the compound's unique mass spectrum and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection: HPLC is well-suited for the analysis of less volatile and more polar compounds. Reversed-phase HPLC with a suitable C18 column could be used to separate this compound from other compounds in the sample. UV detection can be used for quantification if the compound has a sufficiently strong chromophore. Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides higher selectivity and sensitivity, making it the method of choice for trace analysis in complex environmental matrices. nih.gov

Sample preparation is a critical step in the analytical process and typically involves extraction and concentration of the analyte from the environmental matrix. Solid-phase extraction (SPE) is a common technique for extracting chlorophenols from water samples. For soil and sediment samples, methods like Soxhlet extraction or pressurized liquid extraction (PLE) may be employed.

Summary of Analytical Methodologies for this compound

Technique Detector Sample Preparation Applicability
GC MS, ECD Derivatization, Liquid-liquid extraction, SPE Water, Soil (after extraction)

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-(3-Furoyl)-2,3-dichlorophenol is a critical first step for any further investigation. While a direct synthetic protocol for this specific compound is not yet prominent in the literature, established methods for similar structures, such as 4-(3-furoyl)-2,3-dichloroanisole, offer a starting point. nih.gov The traditional approach likely involves a Friedel-Crafts acylation of 2,3-dichlorophenol (B42519) with 3-furoyl chloride.

Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes. This includes the exploration of:

Green Chemistry Principles: The use of environmentally benign solvents, catalysts, and reagents will be paramount. Research into catalytic systems that minimize waste and energy consumption is a key area of interest. For instance, the use of solid acid catalysts or enzymatic processes could offer greener alternatives to traditional Lewis acids.

Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, scalability, and process control for reactions like Friedel-Crafts acylation. researchgate.net The precise control over reaction parameters in a flow system can lead to higher yields and purities. researchgate.net

Bio-based Feedstocks: The furan (B31954) ring, in particular, is a prime candidate for derivation from renewable biomass sources. nih.gov Investigating synthetic pathways that utilize bio-derived furfural (B47365) would align with the growing demand for sustainable chemical manufacturing. nih.gov

A hypothetical sustainable synthesis could involve the biocatalytic acylation of 2,3-dichlorophenol using a derivative of 3-furoic acid, potentially in a flow reactor system to maximize efficiency and minimize environmental impact.

Advanced Computational Design of Analogues with Enhanced Specificity

Computational chemistry offers a powerful toolkit for the rational design of novel analogues of this compound with potentially enhanced biological activity and specificity. While no specific computational studies on this compound have been published, the methodologies are well-established for phenol (B47542) derivatives and other bioactive molecules.

Future computational research directions should include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a small library of this compound analogues and evaluating their biological activity, QSAR models can be developed. These models can identify key structural features that correlate with activity, guiding the design of more potent compounds. researchgate.netresearchgate.net

Pharmacophore Modeling: This technique can be used to identify the three-dimensional arrangement of essential features required for biological activity. nih.govnih.govmdpi.com A pharmacophore model for this compound could be generated based on its structure and used to screen virtual libraries for new molecules with similar properties. nih.govnih.govmdpi.com

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the binding mode and affinity of this compound and its analogues to the target's active site. nih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the dynamic interactions that govern binding. nih.govijabbr.comresearchgate.net

A hypothetical workflow for the computational design of analogues is presented in the table below.

Computational Technique Application to this compound Potential Outcome
QSAR Correlate structural descriptors of analogues with biological activity.Predictive models to guide the synthesis of more potent compounds.
Pharmacophore Modeling Identify the essential 3D features for biological interaction.A virtual screening tool to discover novel scaffolds with similar activity.
Molecular Docking Predict the binding pose and affinity to a specific biological target.Prioritization of analogues for synthesis and biological testing.
Molecular Dynamics Simulate the dynamic behavior of the compound in a biological environment.Understanding of binding stability and the mechanism of action at an atomic level.

Comprehensive Elucidation of Reaction Mechanisms in Complex Biological Systems

Understanding how this compound behaves in a biological system is crucial for predicting its efficacy and potential toxicity. While no specific metabolic studies exist for this compound, the known biotransformation pathways of furan-containing compounds and dichlorophenols provide a strong foundation for future research.

The metabolism of furan rings often proceeds via cytochrome P450-mediated oxidation to form reactive intermediates such as epoxides or cis-enediones. nih.govresearchgate.net These electrophilic species can then react with cellular nucleophiles like proteins and DNA. nih.gov Similarly, dichlorophenols are also metabolized by cytochrome P450 enzymes, leading to the formation of reactive quinone species that can covalently modify proteins. ijabbr.comutripoli.edu.ly

Future research should focus on:

In Vitro Metabolic Studies: Incubating this compound with liver microsomes or specific cytochrome P450 enzymes will help identify the primary metabolites. ijabbr.com

Identification of Reactive Metabolites: Trapping experiments with nucleophiles can confirm the formation of electrophilic intermediates.

Covalent Binding Studies: Investigating the potential for covalent modification of proteins and DNA will be essential for assessing the compound's safety profile. nih.govutripoli.edu.ly

A proposed, hypothetical metabolic activation pathway for this compound is illustrated below, suggesting parallel oxidation of both the furan and dichlorophenol moieties.

Structural Moiety Metabolic Transformation Potential Reactive Metabolite Potential Consequence
Furan Ring Cytochrome P450 OxidationFuran Epoxide or cis-EnedioneCovalent binding to proteins and DNA
Dichlorophenol Ring Cytochrome P450 OxidationDichloro-p-benzoquinoneCovalent binding to proteins

Exploration of New Biological Targets and Therapeutic Modalities

The unique combination of a furan ring and a dichlorophenol moiety in this compound suggests a broad range of potential biological activities that warrant investigation. Furan derivatives have a well-documented history of diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijabbr.comutripoli.edu.ly Dichlorophenols have been shown to interact with nuclear receptors, such as the estrogen and androgen receptors. nih.gov

Future research should therefore explore a wide array of potential therapeutic applications:

Antimicrobial Activity: The compound should be screened against a panel of pathogenic bacteria and fungi. ijabbr.comutripoli.edu.ly

Anti-inflammatory Effects: Its ability to modulate inflammatory pathways, for instance, by inhibiting the production of inflammatory mediators, should be investigated. nih.gov

Anticancer Properties: The compound could be tested for cytotoxic activity against various cancer cell lines.

Endocrine Disruption Potential: Given the dichlorophenol component, its interaction with nuclear receptors should be characterized to assess both potential therapeutic applications and toxicological risks. nih.gov

The concept of drug repurposing could also be applied, where existing knowledge of dichlorophenol-containing drugs could inform the exploration of new therapeutic modalities for this novel compound. nih.govnih.gov

Integration of Multi-Omics Approaches in Bioactivity and Mechanistic Research

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics technologies. researchgate.net These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to the compound.

Future research integrating multi-omics could involve:

Transcriptomics (RNA-Seq): To identify changes in gene expression in cells treated with the compound, revealing the cellular pathways that are affected.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action.

Metabolomics: To profile changes in the cellular metabolome, which can help to identify the biochemical pathways perturbed by the compound.

By combining these datasets, researchers can construct a holistic model of the compound's bioactivity and elucidate its mechanism of action with unprecedented detail. This multi-omics approach will be invaluable for both identifying novel therapeutic targets and for understanding any potential off-target effects.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-(3-Furoyl)-2,3-dichlorophenol in environmental samples?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used due to its sensitivity for chlorinated aromatic compounds. For example, UV-Vis spectroscopy at 280 nm was employed to monitor 2,3-dichlorophenol degradation kinetics in photocatalytic studies . Gas chromatography-mass spectrometry (GC-MS) may also be utilized for structural confirmation, especially when analyzing complex matrices.

Q. How can initial toxicity assessments of this compound be conducted?

  • Methodology : Acute toxicity can be evaluated using standardized bioassays such as the Daphnia magna immobilization test or algal growth inhibition assays. Chronic toxicity studies may involve mammalian cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays. Reference the ATSDR guidelines for chlorophenol toxicity profiling, which include dose-response modeling and threshold limit calculations .

Q. What synthetic routes are feasible for this compound?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation, where 3-furoyl chloride reacts with 2,3-dichlorophenol in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted precursors. Confirm purity using melting point analysis and NMR spectroscopy.

Advanced Research Questions

Q. How can experimental design optimize photocatalytic degradation of this compound?

  • Methodology : Use response surface methodology (RSM) to evaluate variables such as catalyst loading (e.g., g-C₃N₄/CuPc composites), pH, and irradiance intensity. A central composite design (CCD) reduces the number of experiments while identifying interactions between factors. For instance, a study on 2,3-dichlorophenol achieved 92% degradation under optimized conditions (240 min, 500 W xenon lamp) . Kinetic models (e.g., pseudo-first-order) should be validated using residual concentration data .

Q. What mechanisms underlie microbial reductive dechlorination of this compound?

  • Methodology : Investigate Dehalococcoides strains, which dechlorinate ortho and meta positions via reductive dehalogenases. Batch cultures with defined electron donors (e.g., H₂) can track Cl⁻ release stoichiometrically. Growth yields (e.g., 7.6 × 10¹³ cells per mol Cl⁻) and dechlorination rates (up to 35 µM/day) should be quantified using qPCR and ion chromatography .

Q. How do substituents (e.g., furoyl group) influence the compound’s reactivity in advanced oxidation processes (AOPs)?

  • Methodology : Compare degradation efficiencies of this compound with simpler dichlorophenols (e.g., 2,4-DCP) under Fenton’s reaction. Use LC-MS to identify intermediate products (e.g., quinones, carboxylic acids) and propose degradation pathways. Thermodynamic properties (e.g., bond dissociation energies) can be calculated via DFT to explain substituent effects .

Key Research Gaps and Recommendations

  • Analytical Challenges : Develop LC-MS/MS protocols for detecting this compound in trace concentrations (<1 ppb) in environmental samples.
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹³C) to track the furoyl group’s fate during degradation.
  • Ecotoxicity : Assess bioaccumulation potential in aquatic food chains using partition coefficients (log Kₒw) and quantitative structure-activity relationship (QSAR) models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.